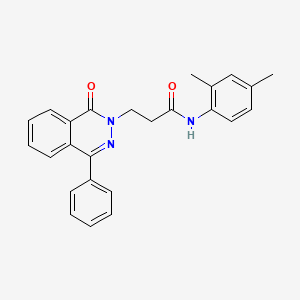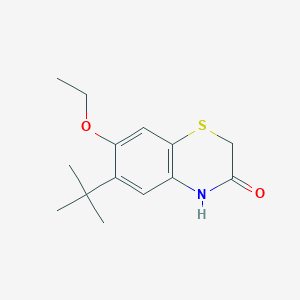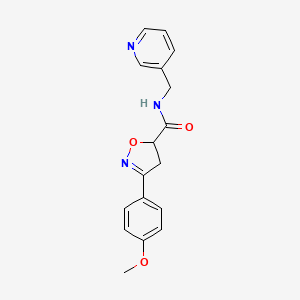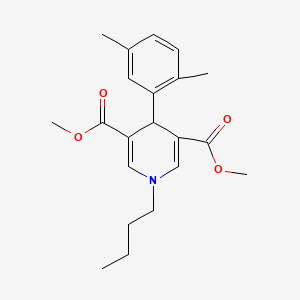![molecular formula C16H16ClFN2O2 B4696211 N-(4-chloro-2-fluorophenyl)-N'-[2-(2-methoxyphenyl)ethyl]urea](/img/structure/B4696211.png)
N-(4-chloro-2-fluorophenyl)-N'-[2-(2-methoxyphenyl)ethyl]urea
Descripción general
Descripción
N-(4-chloro-2-fluorophenyl)-N'-[2-(2-methoxyphenyl)ethyl]urea, commonly known as CFMEU, is a chemical compound that has been widely studied for its potential applications in scientific research. This urea derivative has shown promising results in various fields of research, including pharmacology, biochemistry, and neuroscience.
Mecanismo De Acción
The mechanism of action of CFMEU is not fully understood, but it is believed to act through multiple pathways. CFMEU has been shown to inhibit the activity of various enzymes, such as acetylcholinesterase and cyclooxygenase-2, which are involved in the regulation of neurotransmitters and inflammation. CFMEU has also been shown to modulate the activity of ion channels, such as voltage-gated sodium channels, which are involved in the regulation of neuronal excitability.
Biochemical and Physiological Effects:
CFMEU has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, reduce inflammation, and prevent seizures in animal models. CFMEU has also been shown to improve cognitive function and memory in animal models of Alzheimer's disease. These effects make CFMEU a promising candidate for further research in various fields of science.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
CFMEU has several advantages for lab experiments. It is easy to synthesize, has good solubility in various solvents, and can be easily modified to produce derivatives with improved properties. However, CFMEU also has some limitations. It is relatively unstable and can degrade over time, which can affect its biological activity. CFMEU also has low water solubility, which can limit its use in certain applications.
Direcciones Futuras
There are several future directions for research on CFMEU. One direction is to investigate its potential as a therapeutic agent for various diseases, such as cancer, epilepsy, and Alzheimer's disease. Another direction is to study its mechanism of action in more detail to better understand its biological activity. Additionally, CFMEU derivatives could be synthesized and tested for improved properties, such as increased stability and water solubility. Overall, CFMEU has shown great promise as a versatile chemical compound with potential applications in various fields of scientific research.
Aplicaciones Científicas De Investigación
CFMEU has been extensively studied for its potential applications in scientific research. It has been shown to have a wide range of biological activities, including antitumor, anti-inflammatory, and anticonvulsant properties. CFMEU has also been investigated for its potential as a therapeutic agent for various diseases, such as cancer, epilepsy, and Alzheimer's disease.
Propiedades
IUPAC Name |
1-(4-chloro-2-fluorophenyl)-3-[2-(2-methoxyphenyl)ethyl]urea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClFN2O2/c1-22-15-5-3-2-4-11(15)8-9-19-16(21)20-14-7-6-12(17)10-13(14)18/h2-7,10H,8-9H2,1H3,(H2,19,20,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHYJPOKXGJKXSI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CCNC(=O)NC2=C(C=C(C=C2)Cl)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClFN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.76 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![N-(1-benzyl-1H-pyrazol-3-yl)-5-[(4-bromo-5-methyl-1H-pyrazol-1-yl)methyl]-1,3,4-thiadiazol-2-amine](/img/structure/B4696143.png)
![1-[4-(benzyloxy)phenyl]-4-[(3,4-dichlorophenyl)acetyl]piperazine](/img/structure/B4696148.png)
![3-(1,3-benzodioxol-5-yl)-4-ethyl-5-[({2-[3-(trifluoromethyl)phenyl]-1,3-thiazol-4-yl}methyl)thio]-4H-1,2,4-triazole](/img/structure/B4696149.png)
![N-({[5-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]amino}carbonothioyl)-3-methoxy-2-naphthamide](/img/structure/B4696170.png)
![5-[4-(benzyloxy)benzylidene]-2-[4-(3-methylphenyl)-1-piperazinyl]-1,3-thiazol-4(5H)-one](/img/structure/B4696172.png)

![3-[(4-bromobenzyl)thio]-5-(3,4-dichlorophenyl)-4-methyl-4H-1,2,4-triazole](/img/structure/B4696183.png)
![N-(4-bromophenyl)-N'-[4-(4-morpholinylmethyl)phenyl]urea](/img/structure/B4696187.png)
![1-(ethylsulfonyl)-N-[3-(trifluoromethyl)phenyl]-4-piperidinecarboxamide](/img/structure/B4696194.png)
![1-benzoyl-N-[2-(4-fluorophenyl)ethyl]-4-piperidinecarboxamide](/img/structure/B4696200.png)

